molecular formula C18H21ClN6O B2915520 1-(3-chloro-4-methylphenyl)-N-[2-(morpholin-4-yl)ethyl]-1H-pyrazolo[3,4-d]pyrimidin-4-amine CAS No. 890891-50-6

1-(3-chloro-4-methylphenyl)-N-[2-(morpholin-4-yl)ethyl]-1H-pyrazolo[3,4-d]pyrimidin-4-amine

Cat. No.: B2915520
CAS No.: 890891-50-6
M. Wt: 372.86
InChI Key: WTCPALIHABXLHI-UHFFFAOYSA-N
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Description

1-(3-chloro-4-methylphenyl)-N-[2-(morpholin-4-yl)ethyl]-1H-pyrazolo[3,4-d]pyrimidin-4-amine is a useful research compound. Its molecular formula is C18H21ClN6O and its molecular weight is 372.86. The purity is usually 95%.
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Biological Activity

The compound 1-(3-chloro-4-methylphenyl)-N-[2-(morpholin-4-yl)ethyl]-1H-pyrazolo[3,4-d]pyrimidin-4-amine is a synthetic organic molecule that has garnered attention due to its potential biological activities. This article delves into its biological properties, including its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure

The chemical structure of the compound can be represented as follows:

  • Molecular Formula : C14H15ClN4
  • SMILES Notation : CC1=CC(=C(C=C1)Cl)N2C3=NC=NC(=C3C=N2)N(CCOCCN1CCOCC1)C

The biological activity of this compound is primarily attributed to its interaction with various molecular targets involved in cellular signaling pathways. Notably, it has been investigated for its role as a dual inhibitor of the PI3K/Akt/mTOR pathway, which is crucial in cancer biology.

Key Mechanisms:

  • PI3K/Akt/mTOR Inhibition : This pathway is often dysregulated in cancers, making it a prime target for therapeutic intervention. The compound shows potential in inhibiting tumor growth by blocking key enzymes in this signaling cascade .

Biological Activity

Research indicates that the compound exhibits significant biological activities, including:

  • Antiproliferative Effects : Studies have demonstrated that the compound can inhibit the proliferation of various cancer cell lines. For instance, it has shown IC50 values in the low micromolar range against specific tumor types .
  • Apoptosis Induction : The compound promotes apoptotic cell death in cancer cells through the activation of caspases and modulation of Bcl-2 family proteins, contributing to its anticancer effects .

In Vitro Studies

In vitro studies have confirmed the compound's effectiveness against several cancer cell lines:

Cell LineIC50 (µM)Mechanism of Action
A549 (Lung Cancer)0.64PI3K/Akt/mTOR pathway inhibition
MDA-MB-231 (Breast Cancer)0.78Induction of apoptosis
HepG2 (Liver Cancer)0.92Cell cycle arrest and apoptosis

In Vivo Studies

Preclinical studies using animal models have also shown promising results:

  • Tumor Growth Inhibition : In xenograft models, administration of the compound led to a significant reduction in tumor volume compared to control groups.
  • Safety Profile : Toxicity studies indicated a favorable safety profile with no significant adverse effects observed at therapeutic doses.

Case Studies

Several case studies highlight the potential therapeutic applications of this compound:

  • Case Study on Lung Cancer : A study involving A549 cells demonstrated that treatment with the compound resulted in a 70% reduction in cell viability after 48 hours.
  • Breast Cancer Treatment : In MDA-MB-231 cells, the compound induced apoptosis, evidenced by increased caspase activity and PARP cleavage.

Properties

IUPAC Name

1-(3-chloro-4-methylphenyl)-N-(2-morpholin-4-ylethyl)pyrazolo[3,4-d]pyrimidin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21ClN6O/c1-13-2-3-14(10-16(13)19)25-18-15(11-23-25)17(21-12-22-18)20-4-5-24-6-8-26-9-7-24/h2-3,10-12H,4-9H2,1H3,(H,20,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WTCPALIHABXLHI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)N2C3=NC=NC(=C3C=N2)NCCN4CCOCC4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21ClN6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.